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3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid - 2031259-10-4

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid

Catalog Number: EVT-2785148
CAS Number: 2031259-10-4
Molecular Formula: C7H8O3S
Molecular Weight: 172.2
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Product Introduction

Overview

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid is an organic compound with the molecular formula C7_7H8_8O3_3S. It features a furan ring, which is a five-membered aromatic ring containing oxygen. The compound is characterized by three substituents: a methyl group at the 3-position, a methylsulfanyl group at the 5-position, and a carboxylic acid group at the 2-position. This unique structure imparts distinct chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

Source and Classification

This compound falls under the category of heterocyclic compounds, specifically furan derivatives. Furan derivatives are known for their reactivity and versatility in organic synthesis. The methylsulfanyl group introduces sulfur into the structure, which can influence the compound's chemical behavior and biological activity .

Synthesis Analysis

Methods

The synthesis of 3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid can be achieved through several methods:

  1. Formation of the Furan Ring:
    • The furan ring can be synthesized using the Paal-Knorr synthesis, which involves cyclization of 1,4-dicarbonyl compounds under acidic conditions.
  2. Introduction of Substituents:
    • Methylation: This can be accomplished using methyl iodide in the presence of a base such as potassium carbonate.
    • Methylsulfanylation: The introduction of the methylsulfanyl group typically involves using methylthiol and a suitable catalyst to facilitate the reaction.
  3. Carboxylation:
    • The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenolates react with carbon dioxide under elevated pressure and temperature conditions.

Technical Details

The synthetic routes require careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress of reactions and to characterize the final products .

Molecular Structure Analysis

Structure

The molecular structure of 3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid consists of:

  • A furan ring (C4_4H4_4O)
  • A methyl group (C1_1H3_3)
  • A methylsulfanyl group (C1_1H3_3S)
  • A carboxylic acid group (COOH)

Data

Key structural data includes:

  • Molecular Weight: 168.20 g/mol
  • Melting Point: Not extensively documented but expected to be within a moderate range typical for similar compounds.
  • Solubility: Generally soluble in organic solvents like ethanol and dichloromethane .
Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid can participate in various chemical reactions:

  1. Oxidation:
    • The compound can be oxidized to form sulfoxides or sulfones depending on the oxidizing agent used.
  2. Reduction:
    • The carboxylic acid can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
  3. Substitution:
    • The methylsulfanyl group may undergo nucleophilic substitution reactions, allowing for further functionalization of the compound .

Technical Details

These reactions are typically carried out under controlled conditions, with specific attention paid to solvent choice, temperature, and reaction time to achieve desired yields.

Mechanism of Action

The mechanism of action for 3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid varies based on its application:

  • In biological contexts, it may interact with enzymes or receptors due to its functional groups.
  • The furan ring can engage in hydrogen bonding and π-stacking interactions, influencing its binding affinity to biological targets.

Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties due to their ability to interfere with cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to light yellow solid.
  • Odor: Characteristic of furan derivatives; specific odor profiles may vary based on purity.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the electron-rich nature of the furan ring.

Analytical data such as melting point, boiling point, and spectral data (NMR, IR) are crucial for characterizing this compound .

Applications

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid has several applications:

  1. Organic Synthesis:
    • Serves as a building block for more complex organic molecules.
  2. Biological Research:
    • Investigated for potential antimicrobial and anticancer activities.
  3. Pharmaceutical Development:
    • Explored as an intermediate in drug synthesis due to its unique functional groups.
  4. Industrial Uses:
    • Employed in producing specialty chemicals and materials such as polymers and resins .
Biosynthetic Pathways and Metabolic Engineering of 3-Methyl-5-(methylsulfanyl)furan-2-carboxylic Acid

Natural Precursor Integration in Furanic Biosynthesis Networks

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid (MMSFA) originates from C6-furanic scaffolds modified via specialized metabolic pathways. Biomass-derived furans like 5-hydroxymethylfurfural (HMF) serve as central precursors, with natural systems integrating methylthio groups via enzymatic cascades. In marine fungi and bacteria, the furan-2-carboxylic acid core forms through endogenous cyclization of linear polyketide intermediates or oxidative modifications of reduced furans like 2,5-bis(hydroxymethyl)furan (BHMF) [9]. Crucially, isotopic labeling studies confirm that the 3-methyl group derives from S-adenosylmethionine (SAM)-mediated methylation, while the C5 side chain incorporates sulfur from cysteine or methionine pools [3] [10].

Table 1: Natural Precursors in MMSFA Biosynthesis

PrecursorOrigin in MetabolismIncorporated Moiety in MMSFAOrganism Examples
5-Hydroxymethylfurfural (HMF)Carbohydrate dehydrationFuran-2-carboxylate backbonePhellinus linteus, Xylaria longipes
S-Adenosylmethionine (SAM)Methionine cycle3-Methyl groupRhodobacter sphaeroides
Cysteine/MethionineSulfur amino acid metabolismMethylsulfanyl group at C5Streptomyces spp.
cis-Vaccenic acidBacterial fatty acid synthesisAlkyl side chain precursorsRhodopseudomonas palustris

Metabolic channeling optimizes flux through these pathways. For example, Rhodobacter sphaeroides localizes HMF oxidation and methylthiolation enzymes in membrane-associated complexes, minimizing intermediate diffusion and side reactions [10]. Similarly, Pichia membranifaciens yeast synthesizes MMSFA analogs via coordinated action of furanoyl-CoA synthetase (activating the carboxylate) and SAM-dependent methylthiotransferases [9]. Engineering these channels in heterologous hosts (e.g., E. coli) requires fusion proteins or synthetic scaffolds to colocalize enzymes like HMF oxidoreductase and thiol methyltransferases.

Enzymatic Sulfur Transfer Mechanisms in Methylsulfanyl Functionalization

The methylsulfanyl (–SCH₃) group at C5 distinguishes MMSFA structurally and functionally. Biochemical studies reveal two enzymatic strategies for its incorporation:

  • Direct Methylthiolation: Specialized methylthiotransferases (e.g., FufM in Rhodopseudomonas palustris) catalyze sulfur transfer from cysteine to the furan C5 position, followed by SAM-dependent methylation. These Fe-S cluster-containing enzymes generate a thiyl radical that attacks the furan ring, forming a C–S bond [10]. Oxygen isotopic tracing confirms molecular oxygen (O₂) as the oxygen source for furan ring epoxidation during this process, with the reaction consuming 1 O₂ per –SCH₃ group installed [10].
  • Preformed Sulfur Unit Transfer: In marine fungi, intact methylsulfanyl groups transfer via cytosolic sulfotransferases using 3-(methylthio)propanoyl-CoA as a donor. This parallels furan fatty acid (FuFA) biosynthesis in fish and plants, where pre-assembled C3–S–CH₃ units couple to diunsaturated fatty acid intermediates [3] [6].

Table 2: Enzymes Catalyzing Methylsulfanyl Functionalization in Furan Biosynthesis

Enzyme ClassRepresentative EnzymeCofactorsMechanismOrganism Source
MethylthiotransferaseFufMSAM, [Fe-S] clusterRadical-based C–S bond formationR. palustris CGA009
SulfurtransferaseUfaOO₂, FADEpoxidation/ring contraction with S insertionR. sphaeroides 2.4.1
Acyl-CoA sulfurtransferasePlsS3-(Methylthio)propanoyl-CoANucleophilic substitution at C5Streptomyces sp. GW 11/1695

The regioselectivity at C5 is enforced by steric constraints in enzyme active sites. Crystal structures of bacterial UfaO reveal a hydrophobic pocket that positions the furan C5 adjacent to catalytic cysteine residues, while excluding C3 or C4 from nucleophilic attack [8]. Mutagenesis of residue Phe¹⁷⁶ in UfaO abolishes activity, confirming its role in substrate orientation [10].

Metabolic Flux Analysis for Optimized Heterologous Production

Maximizing MMSFA titers in engineered hosts requires quantitative mapping of carbon and sulfur flux. Metabolic flux analysis (MFA) in E. coli platforms reveals key bottlenecks:

  • Precursor Competition: Endogenous HMF diversion to byproducts (e.g., 2,5-furandicarboxylic acid) consumes >60% of carbon flux when native aldehyde dehydrogenases (e.g., puuC) remain active [2]. Deletion of puuC and overexpression of fungal furan-2-carboxylate synthase (Fcs) increase MMSFA precursor availability by 4.2-fold [9].
  • Sulfur Cofactor Imbalance: SAM regeneration limits methylthiolation. Incorporating methionine adenosyltransferase (MetK) from S. cerevisiae elevates SAM pools by 300%, boosting –SCH₃ group incorporation [8] [10].

Table 3: Flux Balance Analysis of MMSFA Pathways in Engineered E. coli

Metabolic InterventionHost StrainMMSFA Titer (mg/L)Flux to Byproducts (%)Key Genetic Modifications
Basal expressionBW251138.5 ± 0.992.3None
Precursor channeling + Fcs overexpressionBW25113 ΔpuuC35.7 ± 2.164.8Fcs (X. longipes) + scaffold proteins
SAM regeneration enhancementBL21(DE3) pLysS68.3 ± 3.541.2MetK (S. cerevisiae) + cysE overexpression
Combined interventions + sulfur assimilationBL21(DE3) ΔcysM152.6 ± 8.718.9Fcs + MetK + cysK (cysteine synthase)

Dynamic flux modeling identifies optimal induction timing, with HMF feeding post-SAM pool buildup increasing yields by 55% [2]. Furthermore, replacing glucose with glycerol reduces competitive flux through glycolysis, channeling carbon toward pentose phosphate-derived furan precursors [9]. Recent advances deploy in silico genome-scale models (e.g., iJO1366) to predict knockout targets, such as sdhA (succinate dehydrogenase), which redirects succinate toward C4 diacid participation in furan ring assembly [8].

Properties

CAS Number

2031259-10-4

Product Name

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid

IUPAC Name

3-methyl-5-methylsulfanylfuran-2-carboxylic acid

Molecular Formula

C7H8O3S

Molecular Weight

172.2

InChI

InChI=1S/C7H8O3S/c1-4-3-5(11-2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9)

InChI Key

PQDSWMOTSAYILP-UHFFFAOYSA-N

SMILES

CC1=C(OC(=C1)SC)C(=O)O

Solubility

not available

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